![molecular formula C9H7F3N2O B8080184 7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B8080184.png)
7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one
Overview
Description
“7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one” is a chemical compound. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The molecular formula of this compound is C9H4F3NO2 and its molecular weight is 215.13 .
Synthesis Analysis
The synthesis of trifluoromethyl-substituted compounds has been a topic of interest in recent years. Trifluoromethylation of carbon-centered radical intermediates has been described as a significant advancement in this field . A regioselective synthesis of difluoromethyl-substituted pyrazolo [1,5-a]pyrimidines has also been reported .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described . A general and reliable method for the synthesis of trifluoromethyl group-containing N-heteroaromatics through highly regioselective addition of a trifluoromethyl nucleophile has been presented .Scientific Research Applications
Anticancer Activity : A study by Kamble et al. (2017) synthesized a series of novel 2,3-dihydroquinazolin-4(1H)-ones and evaluated them for anticancer activities. They found moderate to good anticancer activities for these compounds (Kamble et al., 2017).
Photophysical and Electrochemical Properties : The same study by Kamble et al. also investigated the optical and electrochemical properties of these compounds using various spectroscopic and voltammetry measurements, providing insights into their potential applications in related fields (Kamble et al., 2017).
Synthesis Methods : Alipour et al. (2020) described a one-pot synthesis method for 2,3-dihydroquinazolin-4(1H)-one derivatives using a novel organocatalyst, which could be beneficial in streamlining the production of these compounds for various applications (Alipour et al., 2020).
Eco-Friendly Synthesis Approaches : Studies have also focused on eco-friendly synthesis methods of 2,3-dihydroquinazolin-4(1H)-one derivatives, emphasizing the importance of sustainable practices in chemical synthesis (Chen et al., 2007).
Drug Likeness and Biological Activity : Coghi et al. (2021) investigated the biological activity and drug likeness of 7-(Trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one derivatives, highlighting their potential in drug development (Coghi et al., 2021).
Interaction with Proteins : A study by Hemalatha et al. (2016) explored the interaction of a fluorinated 2,3-dihydroquinazolin-4(1H)-one derivative with lysozyme, providing insights into its interaction with biological molecules (Hemalatha et al., 2016).
Safety and Hazards
properties
IUPAC Name |
7-(trifluoromethyl)-2,3-dihydro-1H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-14-8(6)15/h1-3,13H,4H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMUOKFRHCTOOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=C(C=CC(=C2)C(F)(F)F)C(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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